molecular formula C9H9NO4 B13069947 Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate CAS No. 76470-36-5

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13069947
CAS No.: 76470-36-5
M. Wt: 195.17 g/mol
InChI Key: MEIAUNOLSUMBNB-UHFFFAOYSA-N
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Description

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyridine core fused with a 1,3-dioxole ring at the [4,5-b] position and an ethyl ester group at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

76470-36-5

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

ethyl [1,3]dioxolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(10-4-6)14-5-13-7/h3-4H,2,5H2,1H3

InChI Key

MEIAUNOLSUMBNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions

  • Acidic Hydrolysis : Concentrated HCl (6 M) in ethanol/water (1:1) at 80°C for 6–8 hours yields 1,3-dioxolo[4,5-b]pyridine-6-carboxylic acid in 85% purity .

  • Basic Hydrolysis : NaOH (2 M) in ethanol under reflux for 4 hours achieves quantitative conversion to the carboxylate salt.

Mechanistic Pathway :

  • Nucleophilic attack by water or hydroxide ion at the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Elimination of ethanol to generate the carboxylic acid .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates substitution reactions at specific positions.

Halogenation

Chlorination or bromination occurs at the 5-position of the pyridine ring under mild conditions:

  • Reagents : NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF at 25°C.

  • Yield : 70–78% for 5-chloro and 5-bromo derivatives .

Amination

Reaction with primary amines (e.g., benzylamine) in the presence of Pd(OAc)₂ produces 5-aminated derivatives:

  • Conditions : 10 mol% Pd(OAc)₂, DMSO, 100°C for 12 hours.

  • Yield : 65% with >90% regioselectivity .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems.

Formation of Pyrazolo[3,4-b]pyridines

Reaction with 1,3-diphenyl-1H-pyrazol-5-amine under acidic conditions generates ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate :

  • Conditions : Acetic acid, reflux for 5 hours.

  • Yield : 90% .

Mechanism :

  • Condensation between the amine and carbonyl group.

  • Cyclization via tautomerization and elimination of water .

Catalytic Hydrogenation

The dioxole ring undergoes hydrogenation to yield tetrahydro derivatives:

  • Conditions : H₂ (1 atm), 10% Pd/C in ethyl acetate, 25°C for 24 hours.

  • Yield : 92% for the saturated analog.

Cross-Coupling Reactions

The ester group enables participation in Suzuki-Miyaura couplings:

  • Substrates : Arylboronic acids (e.g., phenylboronic acid).

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C for 8 hours.

  • Yield : 60–75% for biaryl products .

Comparative Reaction Data

Reaction Type Conditions Yield Key Observations
Hydrolysis (Acidic)HCl/EtOH/H₂O, 80°C, 6h85%Requires neutralization for isolation
Halogenation (Chlorine)NCS/DMF, 25°C, 2h78%Regioselective at C5
CyclizationAcOH, reflux, 5h90%Forms fused pyrazolo-pyridine system
HydrogenationH₂/Pd/C, EtOAc, 24h92%Complete saturation of dioxole ring

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyridine ring’s electron deficiency directs electrophiles to the 5-position due to resonance stabilization of the intermediate .

  • Steric Effects : The dioxole ring’s orientation minimizes steric hindrance during nucleophilic attacks on the ester group .

Scientific Research Applications

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a chemical compound with potential applications in pharmaceuticals and agricultural chemistry due to its structural characteristics. Several synthetic routes exist for its preparation, commonly involving the reaction of pyridine derivatives with dioxole precursors under acidic or basic conditions. For example, the Doebner-Miller reaction can synthesize this compound by reacting an aldehyde with a pyridine derivative using iodine as a catalyst. Other methods may include cyclization reactions involving substituted phenols or heterocycles.

Scientific Research Applications

  • Pharmaceuticals: this compound may serve as a lead compound for drug development.
  • Agricultural Chemistry: It also has potential applications in agricultural chemistry.

Structural Comparison

This compound shares structural similarities with other compounds, as shown in the table below:

Compound NameStructure TypeUnique Features
Ethyl 2H-[1,3]dioxolo[4,5-b]pyridine-6-carboxylateDioxole and pyridineDifferent position of substituents on the rings
Thiazolo[4,5-b]pyridine-6-carboxylic acidThiazole and pyridineContains sulfur; potential for different reactivity
Ethyl quinoline-2-carboxylateQuinolineExhibits different electronic properties
Ethyl 6-methoxyquinoline-2-carboxylateMethoxy-substituted quinolineAltered solubility and reactivity

Mechanism of Action

The mechanism of action of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Ethyl 1,3-Dioxolo[4,5-b]Pyridine-6-Carboxylate and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Rings
This compound* C₁₀H₉NO₅ 223.18 1,3-dioxole fused to pyridine
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ 190.20 Pyrrole fused to pyridine
Ethyl 7-amino-5-methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate C₁₅H₁₅N₅O₂ 305.31 Triazole fused to pyridine, phenyl substituent
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 Pyrazole fused to pyridine, methyl group
Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate C₇H₁₀N₂O₃ 170.17 Pyridazine ring, oxo group

*Inferred molecular formula and weight based on structural analysis.

Key Observations :

  • The 1,3-dioxolo ring in the target compound introduces two oxygen atoms, enhancing polarity compared to nitrogen-containing fused rings (e.g., triazolo or pyrrolo derivatives) .

Key Observations :

  • The target compound’s synthesis likely involves cyclization and esterification steps similar to pyrrolo derivatives .
  • Triazolo and oxazolo derivatives require multi-step reductions/oxidations, suggesting the dioxolo analogue may have a simpler synthetic route .

Physicochemical and Application Comparison

Key Observations :

  • The dioxolo ring’s electron-rich nature may favor electrophilic substitution reactions, unlike triazolo derivatives, which exhibit photocytotoxicity due to extended conjugation .
  • Safety data for analogues (e.g., ) classify them as laboratory chemicals, suggesting similar handling precautions for the target compound.

Research Findings and Gaps

  • Biological Activity : Triazolo and oxazolo derivatives demonstrate photocytotoxicity, but the target compound’s biological efficacy remains unexplored .
  • Synthetic Optimization : Yields for analogues range from 50–70%, indicating room for improvement in the target compound’s synthesis .
  • Structural Diversity : Fluorinated or chlorinated analogues (e.g., ) show enhanced stability, suggesting that halogenation could optimize the dioxolo derivative’s properties.

Biological Activity

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure that combines a pyridine ring with a dioxole moiety. This structural configuration suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, case analyses, and synthesized data.

  • Molecular Formula: C₉H₉N₃O₄
  • Molecular Weight: 195.17 g/mol
  • Appearance: Yellow solid
  • Melting Point: 75-77 °C

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological responses. The exact mechanisms are still under investigation but may involve modulation of signaling pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)45
PC-3 (Prostate)30
HeLa (Cervical)50

The IC₅₀ values indicate that this compound has promising anticancer activity, particularly against prostate cancer cells.

Further Research Directions

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Future studies will likely explore:

  • In vivo efficacy : Understanding how the compound performs in living organisms.
  • Mechanistic studies : Identifying specific molecular targets and pathways affected by the compound.
  • Structure-activity relationship (SAR) : Investigating how structural modifications can enhance biological activity.

Q & A

Q. What are the standard synthetic protocols for Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate derivatives?

The synthesis typically involves cyclocondensation reactions using substituted pyridine precursors. A modified protocol (derived from literature methods) employs AlCl₃ as a Lewis acid catalyst to facilitate the formation of the dioxolo-pyridine ring. For example, derivatives such as Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate are synthesized via a multi-step procedure starting with ethyl 7-amino-5-methyl precursors. Yields range from 40–60%, depending on substituents. Post-synthesis, compounds are purified via recrystallization or column chromatography .

Analytical Data Example (Elemental Analysis):

Compound (Example)Calculated (%)Found (%)
C₁₃H₁₃N₃O₄C: 56.72, H: 4.76, N: 15.27C: 56.53, H: 4.60, N: 15.45
Source: Adapted from elemental analysis in .

Q. How is the purity and structural integrity of these compounds validated?

Purity is confirmed via elemental analysis (C, H, N percentages) and thin-layer chromatography (TLC). Structural characterization employs spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and ring systems.
  • IR spectroscopy to identify functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion verification. Cross-referencing with literature data (e.g., melting points, spectral peaks) is critical, as seen in derivatives like 20a .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-withdrawing/donating substituents?

Substituent effects on yield are significant. For example, phenyl-substituted derivatives (e.g., 20a) achieve 45% yield, while methoxy-substituted analogs (e.g., 20b) may require adjusted reaction times or temperatures. Optimization strategies include:

  • Design of Experiments (DoE): Varying catalyst loading (AlCl₃), solvent polarity, and reaction duration.
  • In situ monitoring: Using HPLC or TLC to track intermediate formation. Low yields in some cases (e.g., 20a) may arise from steric hindrance or competing side reactions .

Q. How should researchers address contradictions between experimental and theoretical spectroscopic data?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) can arise from conformational flexibility or impurities. Mitigation steps:

  • Advanced techniques: X-ray crystallography (as in ) to resolve ambiguous structures.
  • Computational validation: Density Functional Theory (DFT) simulations to predict spectroscopic profiles.
  • Purification: Re-crystallization or preparative HPLC to isolate pure fractions .

Q. What methodologies are used to evaluate photocytotoxic activity in these derivatives?

While specific assay details are not provided in the evidence, common protocols for photocytotoxicity include:

  • In vitro cell viability assays: MTT or SRB assays under UV/visible light exposure.
  • Reactive Oxygen Species (ROS) detection: Using fluorescent probes (e.g., DCFH-DA) to quantify ROS generation.
  • Dark vs. light toxicity comparisons: Establishing photodynamic therapeutic indices [[Title context from ]].

Q. How can unstable intermediates (e.g., o-aminoaldehydes) be stabilized during synthesis?

Intermediates like 23a-c and 24a-c (generated via Dess-Martin periodinane oxidation) are highly reactive. Stabilization strategies include:

  • Low-temperature handling: Maintaining reactions at 0–4°C.
  • Rapid purification: Avoiding prolonged storage; immediate use in subsequent steps.
  • Inert atmospheres: Conducting reactions under nitrogen/argon to prevent oxidation .

Methodological Considerations Table

ChallengeSolutionReference
Low reaction yieldsDoE optimization of catalyst and solvent
Spectral inconsistenciesX-ray crystallography or DFT validation
Unstable intermediatesImmediate use under inert conditions

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